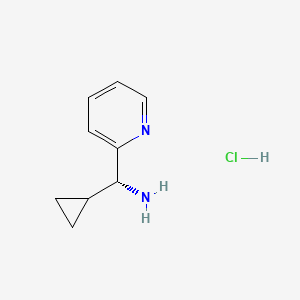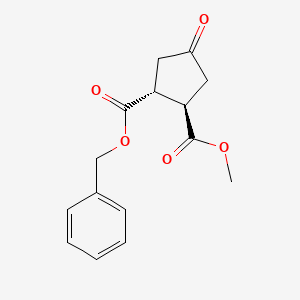
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C15H16O5 It is a derivative of cyclopentane, featuring a benzyl group, a methyl group, and two ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane-1,2-dione as the core structure.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.
Esterification: The final step involves esterification to form the dicarboxylate ester groups. This can be achieved using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may interact with receptors or signaling molecules, modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzyl 2-methyl (1R,2R,4S)-4-hydroxycyclopentane-1,2-dicarboxylate
- 1-benzyl 2-methyl (1R,2R,4S)-4-fluorocyclohexane-1,2-dicarboxylate
Uniqueness
1-benzyl 2-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that similar compounds may not possess.
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-methyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
IPBOISVEVUERBN-CHWSQXEVSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
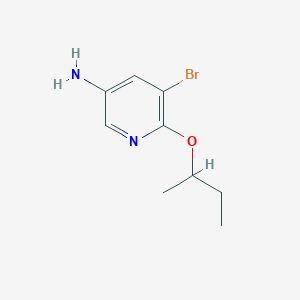
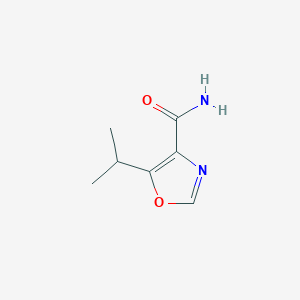

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
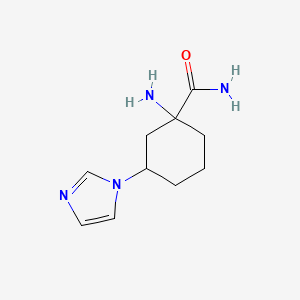

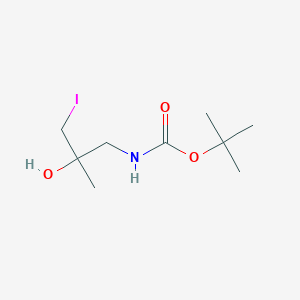



![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
